molecular formula C27H22ClFN2O2 B11037785 (1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-2-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-2-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11037785
M. Wt: 460.9 g/mol
InChI Key: HQYFIJUITPOTHZ-XSFVSMFZSA-N
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Description

The compound “(1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-2-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” is a complex organic molecule that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzaldehyde, 8-fluoro-4,4,6-trimethyl-1,2,3,4-tetrahydroquinoline, and 2-pyridinecarboxaldehyde. The key steps could involve:

    Condensation Reactions: Combining the starting materials under acidic or basic conditions to form intermediate compounds.

    Cyclization: Formation of the pyrroloquinoline core through intramolecular cyclization.

    Functional Group Modifications: Introduction of the fluoro and chlorophenyl groups through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation, nitration, and other substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound might be studied for its potential to inhibit specific enzymes or pathways in pathogens or cancer cells.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might serve as a lead compound for developing new drugs targeting diseases like malaria, tuberculosis, or cancer.

Industry

Industrially, such compounds can be used in the development of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with DNA: Intercalating into DNA strands and disrupting replication or transcription.

    Modulating Receptors: Acting as agonists or antagonists to specific receptors in cells.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Fluoroquinolones: A class of antibiotics with a fluorinated quinoline structure.

Uniqueness

The uniqueness of “(1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-2-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” lies in its specific substituents and structural features, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C27H22ClFN2O2

Molecular Weight

460.9 g/mol

IUPAC Name

(3E)-9-(4-chlorophenyl)-6-fluoro-9,11,11-trimethyl-3-(2-oxo-2-pyridin-2-ylethylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

InChI

InChI=1S/C27H22ClFN2O2/c1-26(2)15-27(3,16-7-9-17(28)10-8-16)21-13-18(29)12-19-20(25(33)31(26)24(19)21)14-23(32)22-6-4-5-11-30-22/h4-14H,15H2,1-3H3/b20-14+

InChI Key

HQYFIJUITPOTHZ-XSFVSMFZSA-N

Isomeric SMILES

CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C/C(=O)C4=CC=CC=N4)F)(C)C5=CC=C(C=C5)Cl)C

Canonical SMILES

CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=CC(=O)C4=CC=CC=N4)F)(C)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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